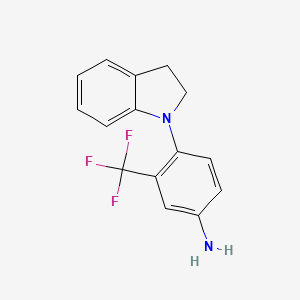
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine (abbreviated as 4-DHTFP) is a chemical compound that has been studied extensively in recent years due to its potential use in various scientific and medical applications. 4-DHTFP is a derivative of the indolic compound indole-3-acetic acid (IAA), and is an aromatic amine with a trifluoromethyl group. Its molecular structure and properties are of great interest to researchers due to its potential applications in the fields of biochemistry, pharmacology, and medicine.
Applications De Recherche Scientifique
5-HT6 Receptor Antagonism
A study by Cole et al. (2005) explored the synthesis of N(1)-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives. These compounds exhibit high affinity for the 5-HT(6) receptor, which is a potential target for neuropsychiatric drug development.
Antimicrobial Activity
Sreeramulu and Ashokgajapathiraju (2014) in their study synthesized novel indol compounds containing 2-azitidinones and 1,3,4 Oxadiazoles. These compounds were evaluated for antimicrobial activity, showcasing the potential of indol derivatives in combating microbial infections (Sreeramulu & Ashokgajapathiraju, 2014).
Sigma Ligands
Perregaard et al. (1995) synthesized a series of 4-(1H-indol-3-yl)-1-butyl-substituted 4-phenylpiperidines and related compounds, exhibiting high affinity for sigma 1 and sigma 2 binding sites. These sites are involved in various neurological processes, indicating the potential of these compounds in neurological research (Perregaard et al., 1995).
Metal Complex Formation
Al‐Hamdani and Al Zoubi (2015) synthesized new tridentate ligand complexes with various metals. These complexes have potential applications in biological studies and material science (Al‐Hamdani & Al Zoubi, 2015).
Synthesis of Antitumor Agents
Wang Cong-zhan (2009) reported on the synthesis of Nilotinib, an antitumor agent, demonstrating the role of similar indole derivatives in cancer treatment (Wang Cong-zhan, 2009).
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2/c16-15(17,18)12-9-11(19)5-6-14(12)20-8-7-10-3-1-2-4-13(10)20/h1-6,9H,7-8,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYNZKXILJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1H-indol-1-YL)-3-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



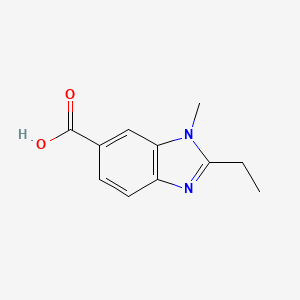
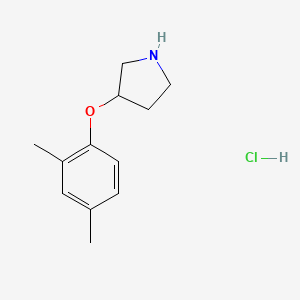
![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)
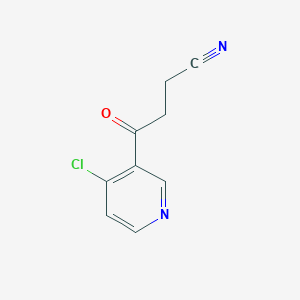
![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)
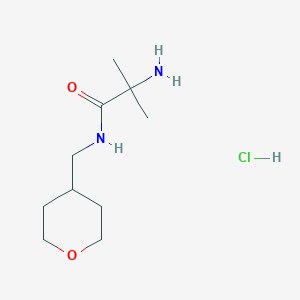
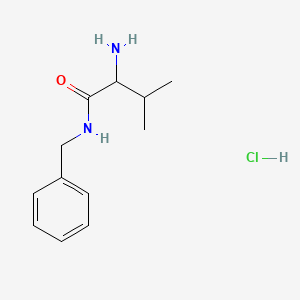
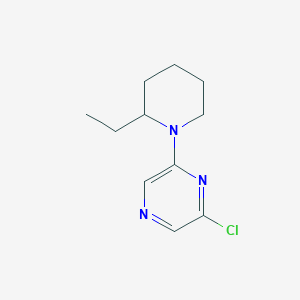
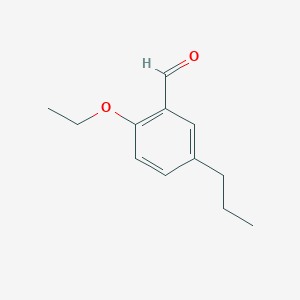
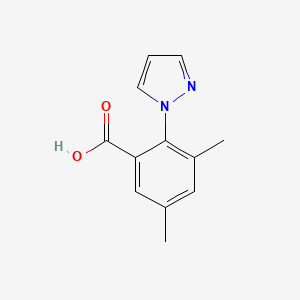
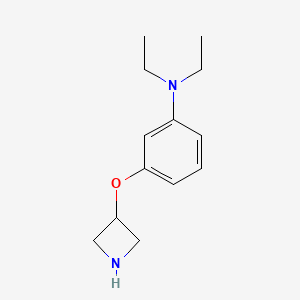
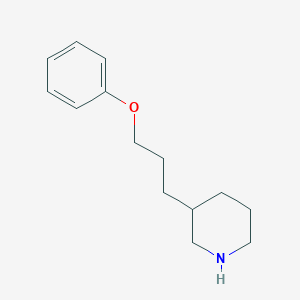
![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)
![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)